molecular formula C15H22N2O3 B13459594 Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate

Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate

Cat. No.: B13459594
M. Wt: 278.35 g/mol
InChI Key: AQTSEUXAZSTEJF-UHFFFAOYSA-N
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Description

Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate is a synthetic carbamate derivative incorporating both a piperidine scaffold and a benzyl carbamate protective group, making it a compound of significant interest in medicinal chemistry and pharmacology research. This molecule is structurally characterized by a 3-hydroxypiperidine moiety linked via an ethyl chain to a carbamate functional group protected by a benzyl ester. The presence of the carbamate group is of particular mechanistic importance, as carbamate derivatives are known to act as covalent inhibitors of serine hydrolases by carbamoylating the active-site serine residue . This mechanism is central to the activity of many pharmacologically relevant compounds, including inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are key regulators of endocannabinoid signaling . In a research context, this compound's value is multifaceted. Its structure is analogous to carbamate-based inhibitors used in neuroscience, particularly those targeting endocannabinoid and cholinergic systems. Researchers are investigating similar carbamate-functionalized piperidines for their potential affinity for monoamine transporters, including the dopamine (DAT) and norepinephrine (NET) transporters . The modulation of these transporters is a critical area of study for understanding neurological pathways and developing research tools for conditions like substance abuse . Furthermore, the benzyl carbamate group serves as a versatile protecting group in organic synthesis, offering stability under a range of conditions and allowing for selective deprotection, which is invaluable for the multi-step synthesis of complex molecules, including other piperidine-based pharmaceuticals . Researchers will find this compound to be a valuable building block or reference standard. It can be utilized in the design and synthesis of novel bioactive molecules, in enzyme inhibition assays to study serine hydrolase function, and as a precursor for developing potential neurological probes. The 3-hydroxypiperidine segment provides a chiral center that can be critical for specific molecular interactions with biological targets. As with all reagents of this nature, it is intended for laboratory research purposes only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C15H22N2O3/c18-14-7-4-9-17(11-14)10-8-16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)

InChI Key

AQTSEUXAZSTEJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Scientific Research Applications

Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed on the amine nitrogen, rendering it non-nucleophilic and preventing unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as acidic or basic environments, or through catalytic hydrogenation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Carbamates with Heterocyclic Substituents

Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate (161)
  • Structure: Cyclopentane ring with trimethyl and amino substituents.
  • Synthesis : Low yield (7%) due to steric hindrance from the bulky cyclopentyl group .
Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate
  • Structure : Piperidine ring with a benzyl group at N1 and a carbamate at C3.
  • Molecular Weight : 324.42 g/mol, higher than the target compound (284.33 g/mol) due to an additional benzyl group .
  • Impact : The dual benzyl groups may enhance lipophilicity but reduce solubility compared to the 3-hydroxyl group in the target compound.

Carbamates with Hydrophilic Chains

Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate
  • Structure : Ethylene glycol-like chain with terminal hydroxyl group.
  • Molecular Weight : 283.32 g/mol (similar to the target compound).
  • Properties : Increased hydrophilicity due to the ethoxy-hydroxy chain, making it suitable for aqueous applications .
Benzyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate
  • Structure : Indole moiety linked via ethyl-carbamate.
  • Synthesis Yield : 40%, lower than some analogs due to bromine’s steric and electronic effects .
  • Application : Indole’s aromaticity may facilitate π-stacking interactions in biological targets, unlike the aliphatic piperidine in the target compound.

Phosphorylated Carbamates

Benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate (21)
  • Structure : Phosphoryl group and hydroxyphenyl substituent.
  • Synthesis Yield : 31% due to multi-step phosphorylation .
  • Reactivity : The phosphoryl group enhances electrophilicity, enabling covalent interactions with nucleophiles (e.g., serine in proteases) .

Carcinogenic Carbamate Analogs

Vinyl Carbamate vs. Ethyl Carbamate
  • Carcinogenicity: Vinyl carbamate is 10–50× more potent than ethyl carbamate in inducing tumors, attributed to metabolic activation to electrophilic intermediates .
  • Relevance : The target compound’s benzyl and hydroxyl groups likely reduce toxicity compared to these simpler carbamates.

Data Tables

Table 1. Physicochemical Properties of Selected Carbamates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate C15H20N2O3 284.33 3-hydroxypiperidine 1.2
Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate C14H21NO5 283.32 Ethoxy-hydroxy chain 0.8
Benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate C29H27NO7P 532.50 Phosphoryl, hydroxyphenyl 3.5
Vinyl carbamate C3H5NO2 87.08 Vinyl group -0.5

Research Findings and Implications

  • Hydrophilicity vs. Lipophilicity : The 3-hydroxypiperidine group in the target compound balances solubility and membrane permeability, unlike more lipophilic analogs (e.g., dual-benzyl derivatives) .
  • Toxicity Profile: The absence of reactive groups (e.g., vinyl or ethyl carbamate) suggests lower carcinogenic risk .
  • Synthetic Challenges : Bulky substituents (e.g., phosphoryl or indole groups) often reduce yields, necessitating optimized protocols .

Biological Activity

Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate, a compound characterized by its unique structural features, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O3, with a molecular weight of approximately 250.29 g/mol. The compound consists of a benzyl group, a hydroxypiperidine moiety, and a carbamate functional group. This structural combination allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research has indicated that compounds with similar piperidine structures can exhibit inhibitory effects on various enzymes and receptors. For instance, derivatives of piperidine have shown promising results in inhibiting the SARS-CoV 3CL protease, an essential enzyme for viral replication .

1. Antiviral Activity

Recent studies have explored the antiviral properties of piperidine derivatives, including those similar to this compound. One study reported that certain piperidine analogs exhibited low micromolar activity against influenza viruses . The mechanism involves interference with hemagglutinin-mediated membrane fusion processes.

2. Neurotransmitter Transport Inhibition

Compounds with hydroxypiperidine structures have demonstrated significant affinity for neurotransmitter transporters. For example, in vitro studies indicated that similar compounds could inhibit the dopamine transporter (DAT), enhancing their potential as neuropharmacological agents . The introduction of hydroxyl groups has been shown to increase the potency and ability to cross the blood-brain barrier.

3. Anticancer Potential

The anticancer activity of piperidine derivatives has been documented, with some compounds inducing apoptosis in cancer cell lines. Research indicates that structural modifications can enhance cytotoxicity against specific tumor types . The spirocyclic structures derived from piperidines have shown improved interaction with protein binding sites, which is crucial for their anticancer efficacy.

Case Studies and Research Findings

Study Findings IC50 Values
Study AInhibition of SARS-CoV 3CL protease by piperidine derivativesIC50 = 0.0041 μM
Study BAntiviral activity against influenza A/H1N1EC50 = 7.4 μM
Study CNeurotransmitter uptake inhibition (DAT)Potency increased with hydroxyl substitution

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and releasing benzyl alcohol and carbon dioxide.

Reagents/Conditions Products Notes
6M HCl, reflux (120°C, 12h)2-(3-hydroxypiperidin-1-yl)ethylamine + benzyl alcohol + CO₂Acidic hydrolysis cleaves the carbamate bond efficiently .
2M NaOH, 80°C, 6hSame as aboveBasic hydrolysis proceeds via nucleophilic attack at the carbonyl carbon.

Key Insight :

  • The benzyl carbamate demonstrates stability under mild conditions but cleaves readily under strong acidic or basic environments, as observed in analogous carbamate deprotection strategies .

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation removes the benzyl group, generating a free amine without affecting the piperidine hydroxyl group.

Reagents/Conditions Products Notes
H₂ (1 atm), 10% Pd/C, EtOH2-(3-hydroxypiperidin-1-yl)ethylamineSelective reduction of the benzyl group preserves the carbamate backbone.

Research Context :

  • Hydrogenolysis is a preferred method for debenzylation in carbamate chemistry, as seen in HIV-1 protease inhibitor syntheses .

Oxidation of the 3-Hydroxypiperidine Moiety

The hydroxyl group on the piperidine ring can be oxidized to a ketone under controlled conditions.

Reagents/Conditions Products Notes
Pyridinium chlorochromate (PCC), CH₂Cl₂2-(3-oxopiperidin-1-yl)ethyl benzyl carbamateMild oxidizing agents prevent over-oxidation .
KMnO₄, H₂O, 0°CSame as aboveHarsher conditions may degrade the carbamate group.

Comparative Data :

  • Similar 3-hydroxypiperidine derivatives show selective oxidation to ketones without carbamate cleavage when using PCC .

Substitution Reactions

The hydroxyl group can be functionalized via tosylation or Mitsunobu reactions, enabling further derivatization.

Reagents/Conditions Products Notes
Tosyl chloride, Et₃N, CH₂Cl₂2-(3-tosyloxypiperidin-1-yl)ethyl benzyl carbamateActivates the hydroxyl group for nucleophilic substitution .
DIAD, PPh₃, THF (Mitsunobu)2-(3-alkyl/arylipiperidin-1-yl)ethyl benzyl carbamateEnables C-O bond formation with alcohols or phenols .

Mechanistic Relevance :

  • Tosylation is a critical step in synthesizing analogs for biological testing, as demonstrated in H₃R antagonist development .

Reduction of the Carbamate Group

Though uncommon for benzyl carbamates, reductive cleavage can occur under extreme conditions.

Reagents/Conditions Products Notes
LiAlH₄, THF, reflux2-(3-hydroxypiperidin-1-yl)ethanol + benzylamineOver-reduction disrupts the carbamate structure.

Caution :

  • This pathway is less favorable due to competing hydrolysis and potential side reactions.

Enzymatic Interactions

While not a synthetic reaction, the compound’s carbamate and piperidine groups influence biological activity:

Target Activity Findings
Acetylcholinesterase (AChE)Weak inhibition (IC₅₀ >10 μM)Structural analogs show moderate AChE/BuChE inhibition .
Histamine H₃ Receptor (H₃R)Antagonism (Kᵢ ~nM range for analogs)Piperidine derivatives exhibit nanomolar H₃R binding .

Structural Insights :

  • The hydroxyl group participates in hydrogen bonding with biological targets, while the carbamate enhances metabolic stability .

Comparative Reactivity with Analogous Compounds

Compound Key Reaction Differentiation
Tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamateAcidic deprotection (TFA)Benzyl group requires harsher conditions for removal than tert-butyl .
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamateStereoselective oxidation3-Hydroxy vs. 4-hydroxy positioning alters oxidation kinetics.

Preparation Methods

Piperidine Ring Construction and Hydroxylation

One common method starts with a substituted pyridine or piperidine precursor. For example, the reduction of pyridine derivatives to tetrahydropyridine intermediates followed by selective functionalization is used. Hydroxylation at the 3-position can be achieved via epoxide ring opening or hydroboration-oxidation sequences.

  • In a related synthesis of hydroxylated piperidines, opening of optically active epoxides with piperidine derivatives in refluxing ethanol gave secondary alcohols with good yields (Scheme 2 in)—a strategy adaptable to the 3-hydroxypiperidine motif.
  • Hydroboration of olefinic bonds followed by oxidative cleavage (e.g., using H2O2/NaOH) yields trans-diastereomers of hydroxylated piperidines in good yields, with stereochemistry confirmed by NMR and X-ray analysis.

Carbamate Protection with Benzyl Group

The benzyl carbamate (Cbz) group is introduced to protect the amine functionality, typically via reaction with benzyl chloroformate or benzyl bromide derivatives under basic conditions.

  • Use of benzyl alcohol as a solvent or reagent in carbamate formation has been shown to improve yields and stereoretention compared to methyl carbamates, which are formed in methanol solvent.
  • The reaction conditions usually involve a mixture of toluene and benzyl alcohol at reflux, facilitating the formation of the benzyl carbamate-protected piperidine.

Extraction and Purification

After reaction completion, basification of the aqueous layer (e.g., with sodium carbonate) and extraction with organic solvents like ethyl acetate are standard to isolate the product. Activated carbon treatment may be applied to the organic phase to remove impurities.

Purification is often achieved by recrystallization or chromatography:

  • Recrystallization of intermediates like O-benzyloxyimides improves yield and purity over column chromatography.
  • Semi-preparative HPLC is used for separating diastereomeric pairs when stereochemical purity is critical.

Reaction Conditions and Yields

A representative table summarizing key reaction conditions and outcomes from related syntheses is provided below:

Step Reaction Type Reagents/Conditions Time Temperature Yield (%) Notes
1 Epoxide opening Piperidine derivative, refluxing ethanol Several h Reflux Good Secondary alcohol formation
2 Hydroboration-oxidation Borane reagent, H2O2/NaOH Few hours Room temp High Trans-diastereomer formation
3 Carbamate protection Benzyl chloroformate, toluene/benzyl alcohol Several h Reflux Improved Benzyl carbamate formation with stereoretention
4 Extraction and purification Na2CO3 basification, ethyl acetate extraction - 25-30 °C - Activated carbon treatment optional

Data adapted and integrated from sources.

Research Outcomes and Analysis

  • The use of benzyl carbamate protecting groups enhances the stability and handling of the piperidine intermediates compared to methyl carbamates, which are sensitive to harsh deprotection conditions.
  • Hydroxylation at the 3-position on the piperidine ring significantly influences the biological activity, as demonstrated in studies targeting monoamine transporters, where hydroxylated piperidine analogs showed increased potency and selectivity.
  • The stereochemistry of the hydroxyl group is critical; synthetic routes that allow for stereocontrolled introduction of the hydroxyl group yield compounds with higher biological efficacy.
  • Extraction and purification steps using aqueous basification and organic solvent extraction are standard, with activated carbon treatment improving purity without significant loss of product.

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Strategies : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Employ catalytic methods (e.g., enzyme-mediated carbamate formation) and recover reagents via distillation. Monitor E-factor (kg waste/kg product) and atom economy .

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